(+)-Beta-Pinene oxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,5S)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10?/m0/s1 |
InChI Key |
OUXAABAEPHHZPC-VLCSVPMDSA-N |
Isomeric SMILES |
CC1([C@H]2CCC3([C@@H]1C2)CO3)C |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Preparations of + Beta Pinene Oxide
Epoxidation Reactions of Beta-Pinene (B31000)
Epoxidation of the exocyclic double bond in β-pinene is the most direct route to β-pinene oxide. This reaction involves the addition of a single oxygen atom across the double bond, forming a three-membered epoxide ring. The stereochemistry of the starting β-pinene dictates the stereochemistry of the resulting epoxide.
Catalytic Systems and Oxidizing Agents
A range of catalytic systems, both heterogeneous and homogeneous, have been developed to facilitate the epoxidation of β-pinene, often in conjunction with various oxidizing agents.
Heterogeneous catalysts are favored for their ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable chemical processes.
Magnesium Oxide (MgO): Magnesium oxide has been identified as a highly active and low-cost heterogeneous catalyst for the epoxidation of β-pinene. researchgate.net In a Payne system, which utilizes hydrogen peroxide (H₂O₂) as the primary oxidant and a nitrile such as acetonitrile (B52724) as an activator, MgO can achieve complete conversion of β-pinene with a 74% selectivity towards β-pinene epoxide. researchgate.net The reaction is typically carried out under mild conditions, for example, at 50°C for 2 hours. researchgate.net The basicity and textural properties of MgO play a crucial role in its catalytic activity, with materials possessing medium-strength basic sites showing the highest efficacy. researchgate.net The catalyst's heterogeneity has been confirmed through leaching tests, and it has demonstrated good reusability over multiple cycles. researchgate.net
Hydrotalcites: Hydrotalcites, which are layered double hydroxides, have also been investigated as catalysts for β-pinene epoxidation, often in comparison to magnesium oxide. researchgate.net While specific performance data for hydrotalcites in β-pinene epoxidation is less detailed in the provided context, their basic properties are known to be effective in promoting epoxidation reactions. The activity of hydrotalcites is influenced by their composition and the reaction conditions employed.
Zeolites: Zeolites are microporous aluminosilicate minerals that can be utilized as catalysts or catalyst supports. Co²⁺-exchanged zeolites, such as Co-ZSM-5 and Co-Beta, have been shown to be highly efficient catalysts for the epoxidation of α-pinene with air, suggesting their potential for β-pinene epoxidation as well. researchgate.net For instance, Co-Beta achieved a 90.6% conversion of α-pinene with 88.3% selectivity to the epoxide. researchgate.net While the primary focus of some studies has been on the isomerization of pinene oxides, the use of zeolites in the initial epoxidation step is an area of active research. The shape selectivity and tunable acidity of zeolites make them attractive candidates for controlling the reaction's outcome.
Interactive Data Table: Heterogeneous Catalysis of Beta-Pinene Epoxidation
| Catalyst | Oxidizing Agent | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| Magnesium Oxide (MgO) | H₂O₂/Acetonitrile | Acetone/Water | 50 | 100 | 74 | researchgate.net |
| Co-Beta Zeolite (for α-pinene) | Air | - | - | 90.6 | 88.3 | researchgate.net |
Homogeneous catalysts, while often exhibiting high activity and selectivity, can be more challenging to separate from the reaction products.
Manganese Sulfate (B86663) with Salicylic Acid: A notable homogeneous catalytic system for the epoxidation of β-pinene involves the use of manganese sulfate (MnSO₄) in the presence of salicylic acid and sodium bicarbonate. researchgate.netmdpi.com This system utilizes aqueous hydrogen peroxide as the oxidant in a polar solvent such as acetonitrile, dimethylformamide (DMF), or methanol. researchgate.netmdpi.com Optimal results have been achieved in acetonitrile, leading to a 76% yield of β-pinene epoxide. researchgate.net The reaction is sensitive to temperature, with the ideal range being 18–22 °C to minimize the formation of side products. mdpi.com
Methyltrioxorhenium (MTO): Methyltrioxorhenium (MTO) is a highly effective homogeneous catalyst for a wide range of olefin epoxidations, including that of pinenes, using hydrogen peroxide as the oxidant. sibran.ru The efficiency of the MTO-catalyzed epoxidation can be significantly enhanced by the addition of nitrogen-containing ligands, such as 3-methylpyrazole. nih.gov This improved system allows for the use of low catalyst loadings (0.05-0.1 mol%) and can lead to quantitative yields of epoxides. nih.gov The reaction is typically performed in a solvent like dichloromethane. nih.gov
Reaction Kinetics and Selectivity Studies
The kinetics and selectivity of β-pinene epoxidation are highly dependent on the chosen catalytic system, oxidizing agent, and reaction conditions.
In heterogeneous catalysis with MgO, a complete conversion of β-pinene can be achieved with a selectivity of 74% to the corresponding epoxide. researchgate.net The remaining products are typically isomeric aldehydes and alcohols. The selectivity is influenced by the catalyst's basic properties and the reaction temperature.
For the biocatalytic epoxidation of β-pinene using immobilized Candida antarctica lipase B (Novozym® 435), detailed kinetic studies have been performed. The reaction follows Michaelis-Menten kinetics, and the kinetic parameters have been determined using the Lineweaver-Burk model. The maximum reaction rate (Vmax) was found to be 10.7 mmol·min⁻¹, and the Michaelis constant (Km) was 30.1 mmol. proquest.comnih.gov The conversion to β-pinene epoxide can reach up to 95% within 3 hours under optimized conditions, which include temperature, stirring speed, molar ratio of substrates, and the percentage of biocatalyst. nih.gov
Interactive Data Table: Kinetic Parameters for Biocatalytic Epoxidation of β-Pinene
| Enzyme | Substrate | Vmax (mmol·min⁻¹) | Km (mmol) | Reference |
| Novozym® 435 | β-Pinene | 10.7 | 30.1 | proquest.comnih.gov |
Mechanistic Investigations of Epoxide Formation
The mechanism of β-pinene epoxidation is generally understood to proceed via the transfer of an oxygen atom from the oxidizing agent to the double bond of the pinene. The stereochemistry of this addition is a key aspect of the reaction.
The epoxidation of β-pinene is highly stereospecific. The bulky gem-dimethyl group on the cyclobutane ring of the pinene skeleton sterically hinders the approach of the oxidizing agent from one face of the molecule. As a result, the oxygen atom is delivered to the less hindered face of the double bond, leading to the formation of a single stereoisomer of the epoxide.
In the case of heterogeneous catalysis with magnesium oxide, a proposed mechanism involves the deprotonation and hydration of the catalyst surface. researchgate.net This facilitates the formation of an intermediate oxidizing species and the activation of the β-pinene substrate, leading to the epoxidation reaction. researchgate.net
Three general mechanisms are considered for epoxidation reactions: a catalytic oxygen transfer to the double bond, a free-radical mechanism, and the Prilezhaev reaction when peracids are used. sibran.ru The specific mechanism at play is dependent on the catalyst and oxidant system employed. sibran.ru
Chemical Transformations and Rearrangement Reactions of + Beta Pinene Oxide
Isomerization Pathways
The isomerization of (+)-Beta-pinene oxide is a key transformation that leads to several commercially important compounds used in the fragrance, flavor, and pharmaceutical industries. researchgate.net The reaction typically proceeds through the formation of a carbocation intermediate after the protonation or coordination of a Lewis acid to the epoxide oxygen. This initial step facilitates the cleavage of a C-O bond, leading to subsequent rearrangements of the pinane (B1207555) skeleton to alleviate ring strain. nih.gov The resulting product distribution is kinetically controlled and is sensitive to catalyst properties and solvent choice. desy.descispace.com
Acid catalysis is the most common method for promoting the isomerization of this compound. Both Lewis and Brønsted acids, in homogeneous and heterogeneous forms, have been extensively studied. The type of acid site (Lewis vs. Brønsted), its strength, and its concentration play a crucial role in directing the reaction toward specific products. researchgate.net
Lewis acids catalyze the rearrangement by coordinating to the oxygen atom of the epoxide ring, which polarizes the C-O bonds and facilitates their cleavage. This process leads to the formation of a carbocation intermediate, which then undergoes rearrangement. nih.gov
Homogeneous Lewis acids like tin(II) chloride (SnCl₂) have been shown to be effective catalysts. For instance, using 5 mol% of anhydrous SnCl₂ in 1,4-dioxane (B91453) resulted in the total conversion of β-pinene oxide with 95% selectivity to a mixture of myrtanal and myrtenol (B1201748). researchgate.net Similarly, iron(III) chloride (FeCl₃) has been used, though product distribution can be complex. abo.fi
Heterogeneous Lewis acid catalysts are of particular interest due to their ease of separation and potential for reuse. Hierarchical Beta zeolites, which possess both micropores and mesopores, offer enhanced accessibility to active sites for bulky molecules like β-pinene oxide. nottingham.ac.ukmdpi.com These materials contain Lewis acid sites, often in conjunction with Brønsted sites, and their catalytic activity can be tuned by modifying properties like the silica-to-alumina ratio or by incorporating other metals. desy.denottingham.ac.uk For example, Sn-Beta zeolites have demonstrated high selectivity for myrtanal. researchgate.netdesy.de One study found that a Zr-Beta zeolite gave up to 94% selectivity to myrtanal at nearly complete conversion when acetonitrile (B52724) was used as the solvent. researchgate.net Supported ionic liquid catalysts (SILCAs) containing Lewis acids have also been investigated, providing a method to immobilize a homogeneous catalyst on a solid support. researchgate.netoberlin.edu
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Key Product(s) | Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| SnCl₂ (5 mol%) | 1,4-Dioxane | - | 100 | Myrtanal + Myrtenol | 95 | researchgate.net |
| Zr-Beta Zeolite | Acetonitrile | 80 | ~100 | Myrtanal | 94 | researchgate.netdesy.de |
| Sn-Beta Zeolite | Acetonitrile | 80 | ~100 | Myrtanal | 89 | desy.de |
| Sn-Beta-300 | Toluene (B28343) | 70 | 72 | Myrtanal | 64 | desy.deresearchgate.net |
Brønsted acids initiate the rearrangement by protonating the epoxide oxygen, which leads to ring opening and the formation of a carbocation intermediate. nih.gov The reaction pathway is highly influenced by the presence of Brønsted acid sites. Unlike Lewis acids that often favor aldehyde formation, Brønsted acids tend to promote the formation of allylic alcohols such as myrtenol and perillyl alcohol. researchgate.netresearchgate.net In some cases, undesirable byproducts are formed to a higher extent in the presence of Brønsted acidity. researchgate.net Protic tetraimidazolium nitrates have been employed as pseudo-homogeneous Brønsted acid catalysts, achieving up to 47% selectivity for perillyl alcohol under mild conditions. nih.gov
Solid acid catalysts offer significant advantages over homogeneous systems, including easier product separation, catalyst recycling, and reduced environmental impact. Mesoporous silica (B1680970) materials like MCM-41 and SBA-15, when functionalized with metals, serve as effective solid acid catalysts for β-pinene oxide rearrangement. researchgate.net
Sn-MCM-41 : This material has proven to be a highly selective catalyst for producing myrtanal, achieving up to 80% selectivity in nitromethane (B149229) at 80°C. desy.de However, the choice of solvent dramatically influences the product distribution. When dimethyl sulfoxide (B87167) (DMSO) was used as the solvent, the major product shifted to perillyl alcohol, with a selectivity of 66%. researchgate.netabo.fi
USY (Ultra-Stable Y) Zeolite : USY zeolites are another class of solid acids used in this transformation. Their activity is also solvent-dependent. abo.fi
Fe/MCM-41 and Fe/SBA-15 : Iron incorporated into mesoporous silica supports creates active solid acid catalysts. Fe/SBA-15, in particular, has been shown to be a very attractive material for producing myrtanal with high yield (up to 85%). researchgate.net These iron-based catalysts can be reused multiple times without significant loss of activity or leaching of the metal. researchgate.netresearchgate.net
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Major Product | Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| Sn-MCM-41 | Nitromethane | 80 | >95 | Myrtanal | 80 | desy.de |
| Sn-MCM-41 | DMSO | 70 | >95 | Perillyl Alcohol | 66 | researchgate.netabo.firesearchgate.net |
| Fe/SBA-15 | Toluene | 70 | ~60 | Myrtanal | ~85-100 | researchgate.netresearchgate.net |
| Fe/MCM-41 | Toluene | - | - | Myrtanal | - | researchgate.netresearchgate.net |
The isomerization of this compound can yield a complex mixture of products, including myrtanal, myrtenol, perillyl alcohol, and myrtanol. desy.deresearchgate.netresearchgate.net The relative amounts of these products are dictated by the catalyst's properties (e.g., Lewis vs. Brønsted acidity) and the reaction conditions, especially the solvent. abo.firesearchgate.net Generally, Lewis acidity and non-polar solvents favor the formation of aldehydes like myrtanal, while Brønsted acidity and polar, basic solvents tend to favor the formation of allylic alcohols like myrtenol and perillyl alcohol. researchgate.netresearchgate.net
Myrtanal and myrtenol are two of the primary and most valuable products derived from the rearrangement of this compound. researchgate.net
Myrtanal : The formation of myrtanal is preferentially catalyzed by Lewis acid sites. researchgate.net High selectivity towards myrtanal has been achieved using various heterogeneous catalysts. For example, Zr-Beta zeolites in acetonitrile can yield up to 94% selectivity. researchgate.netdesy.de Sn-modified zeolites and mesoporous materials are also highly effective, with Sn-Beta-300 showing 64% selectivity and Sn-MCM-41 reaching 80% selectivity. desy.de Iron-supported catalysts, such as Fe/SBA-15, are particularly notable, providing myrtanal yields as high as 85%. researchgate.net
Myrtenol : Myrtenol is often considered a co-product or, in some cases, a byproduct in the synthesis of other compounds like perillyl alcohol. researchgate.netresearchgate.net Its formation is generally favored by Brønsted acid sites and the use of polar basic solvents. researchgate.netresearchgate.net While often formed in smaller quantities compared to myrtanal or perillyl alcohol, specific conditions can be optimized for its production. For instance, homogeneous catalysis with SnCl₂ in dioxane yields a mixture where myrtenol is a significant component. researchgate.net In studies using natural zeolites with both Lewis and Brønsted acidity, myrtenol was obtained with 12% selectivity in toluene. researchgate.net
Product Distribution Analysis
Selective Synthesis of Perillyl Alcohol
Perillyl alcohol is a valuable monoterpene with applications in fragrances and pharmaceuticals. Its selective synthesis from β-pinene oxide is a subject of considerable research. The formation of perillyl alcohol is generally favored in the presence of specific catalysts and polar, basic solvents. abo.firesearchgate.net
Studies have shown that catalysts such as Sn-MCM-41 and iron-modified beta zeolites are effective for this transformation. abo.firesearchgate.netresearchgate.net The choice of solvent is particularly crucial; strongly basic polar solvents like dimethyl sulfoxide (DMSO) have been found to significantly enhance the selectivity towards perillyl alcohol. abo.firesearchgate.net For instance, using an Sn-MCM-41 catalyst in DMSO at 70°C, a selectivity of 66% for perillyl alcohol can be achieved. abo.fiepa.gov Similarly, iron-modified zeolite beta in DMSO has yielded perillyl alcohol with a selectivity of up to 65% at 97% conversion. researchgate.net The synergy between the catalyst's acid sites, the solvent, and in some cases, the presence of a strong Brønsted acid like nitric acid, directs the reaction pathway towards the formation of this desired alcohol. researchgate.net
Table 1: Selective Synthesis of Perillyl Alcohol from this compound
| Catalyst | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Perillyl Alcohol (%) | Reference |
| Sn-MCM-41 | DMSO | 70 | ~100 | 66 | abo.fi, epa.gov |
| Fe-modified Zeolite Beta (1.25 wt% Fe) | DMSO | Not Specified | 97 | 65 | researchgate.net, researchgate.net |
| [PEimi][HNO3]4 | DMSO | 40 | 95 | 47 | nih.gov |
Production of Campholenic Aldehyde and Trans-Carveol
It is important to clarify that campholenic aldehyde and trans-carveol are the primary isomerization products of α-pinene oxide , not β-pinene oxide. mdpi.comchemicalpapers.comnottingham.ac.ukscispace.comrsc.org The structural differences between the α- and β-isomers lead to distinct rearrangement pathways upon acid-catalyzed ring-opening. The reaction of α-pinene oxide typically yields campholenic aldehyde in non-polar solvents like toluene and trans-carveol in strongly basic polar solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide. chemicalpapers.comscispace.comrsc.org Research on β-pinene oxide rearrangement does not report the formation of these compounds as significant products. abo.fidesy.deresearchgate.net
Other Isomerization Products (e.g., Nopol, 7-Hydroxyterpineol, Pinocarveol, Verbenol)
Besides perillyl alcohol, the isomerization of β-pinene oxide can lead to a variety of other products, including myrtanal, myrtenol, and pinocarveol. nih.govdesy.deresearchgate.net The formation of these compounds is often competitive and highly influenced by the reaction conditions.
Myrtanal and Myrtenol : These are very common products of β-pinene oxide rearrangement. nih.govdesy.de Non-polar solvents tend to favor the formation of myrtanal. For example, Sn-MCM-41 catalysts in toluene or nitromethane have been used for the preparation of myrtanal and myrtenol. abo.fiepa.gov
Pinocarveol : The synthesis of trans-pinocarveol can be achieved through the allylic oxidation of β-pinene, a related but different transformation from epoxide isomerization. abo.fi
Nopol : Nopol is typically synthesized via the Prins reaction of β-pinene with paraformaldehyde, not through the isomerization of β-pinene oxide. researchgate.net
Verbenol and 7-Hydroxyterpineol : These compounds are less commonly reported as major products from the direct isomerization of β-pinene oxide, though complex product mixtures can arise under certain conditions.
Influence of Reaction Parameters on Selectivity and Conversion
The outcome of β-pinene oxide isomerization is highly sensitive to various reaction parameters, which can be manipulated to favor the formation of a specific product. The key factors include the choice of solvent, reaction temperature, and reaction time, as well as the structural and acidic properties of the catalyst. nih.govepa.govresearchgate.net
Solvent Effects (Polarity, Coordination)
The solvent plays a critical role in directing the selectivity of the reaction. nih.gov A clear distinction is observed between polar and non-polar solvents.
Polar Solvents : High polarity and basicity in a solvent can significantly influence the reaction pathway. abo.fimdpi.com Strongly coordinating, polar basic solvents like DMSO are known to promote the formation of perillyl alcohol. nih.govabo.firesearchgate.net This is attributed to the solvent's ability to interact with and stabilize specific transition states or intermediates in the reaction mechanism. nih.gov
Non-polar Solvents : In contrast, non-polar solvents such as toluene tend to favor the formation of other isomers, primarily myrtanal. desy.deresearchgate.net In these solvents, the reaction pathway that leads to aldehyde formation is kinetically favored.
Table 2: Effect of Solvent on Product Selectivity in β-Pinene Oxide Isomerization
| Catalyst | Solvent | Key Product(s) | Reference |
| Sn-MCM-41 | DMSO | Perillyl Alcohol (66% selectivity) | abo.fi, epa.gov |
| [PEimi][HNO3]4 | Toluene | Low selectivity for Perillyl Alcohol | nih.gov |
| [PEimi][HNO3]4 | DMSO | Perillyl Alcohol (47% selectivity) | nih.gov |
| Sn-Beta-300 | Toluene | Myrtanal (64% selectivity) | desy.de |
| Sn-MCM-41 | Nitromethane | Myrtenal/Myrtenol | abo.fi, epa.gov |
Temperature and Reaction Time Optimization
Temperature and reaction time are fundamental parameters for optimizing both the conversion of β-pinene oxide and the selectivity towards the desired product.
Temperature : Increasing the reaction temperature generally leads to a higher rate of conversion. nih.govdesy.deresearchgate.net For example, in studies over Sn-Y zeolite catalysts, complete conversion of β-pinene oxide was achieved in just 20 minutes at 70°C, whereas at 27°C, only 57% conversion was reached after 24 hours. desy.de However, excessively high temperatures can sometimes lead to the formation of undesired side products, reducing selectivity. researchgate.net
Reaction Time : The conversion of the starting material increases with reaction time. nih.gov Product distribution can also change over the course of the reaction. For instance, in the synthesis of perillyl alcohol, an increase in its selectivity was observed at longer reaction times, often at the expense of initially formed intermediates like myrtenol and myrtanal. nih.gov
Catalyst Structure-Activity Relationships (Acidity, Textural Properties)
The properties of the heterogeneous catalyst are paramount in determining the reaction's efficiency and selectivity. Key characteristics include the nature and concentration of acid sites and the physical structure of the catalyst. epa.govdesy.deresearchgate.net
Acidity : Both Brønsted and Lewis acid sites can catalyze the reaction, but their relative abundance and strength influence the product distribution. A higher concentration of acid sites generally leads to an increased reaction rate. desy.de Some studies suggest that an increased concentration of both Brønsted and Lewis acid sites favors the formation of perillyl alcohol over myrtanal. desy.de Conversely, catalysts with a lower concentration of acid sites, particularly those with Sn2+ species, have shown higher selectivity towards myrtanal. desy.de
Textural Properties : The porous structure of catalysts like zeolites and mesoporous silica (e.g., MCM-41) plays a role in the reaction. The defined pore structure can influence which reactant molecules can access the active sites and which product molecules can form and diffuse out, a concept known as shape selectivity. The high surface area of these materials allows for a high dispersion of active catalytic sites. desy.deresearchgate.net Furthermore, catalysts like Sn-MCM-41 have demonstrated good reusability, maintaining activity and selectivity over multiple reaction cycles. abo.fiepa.gov
Ring-Opening Reactions
This compound is a highly reactive molecule due to the significant steric strain imposed by its bicyclic pinane skeleton and the integrated three-membered epoxide ring. mdpi.com This inherent strain makes the compound susceptible to a variety of ring-opening reactions, which can proceed through the cleavage of the epoxide ring or the rearrangement of the bicyclic carbon framework. mdpi.comnih.govrsc.org The specific products formed are highly dependent on the reaction conditions, including the choice of catalyst and solvent. mdpi.comnih.govresearchgate.net
The isomerization of this compound can yield a range of valuable chemicals. nih.gov Key products include myrtenol and myrtanal, which result from the opening of the epoxide ring, and perillyl alcohol, which is formed through the opening and rearrangement of the bicyclic structure. mdpi.comnih.gov Studies have shown that product distribution can be directed; for example, the use of certain catalysts in dimethyl sulfoxide (DMSO) can achieve a high yield of perillyl alcohol. abo.fi The reaction can be steered toward different products by controlling thermodynamic versus kinetic pathways. Myrtenol is considered a kinetic product, while the six-membered ring compound, perillyl alcohol, is thermodynamically more stable. mdpi.com
Catalytic strategies using various acid catalysts have been explored to selectively trigger the cleavage of the four-membered ring in β-pinene oxide to produce perillic derivatives. researchgate.net The choice of solvent also plays a critical role, with polar solvents influencing selectivity. nih.govabo.fi For instance, while non-polar toluene can result in high conversion, the selectivity for perillyl alcohol may be low. nih.gov
The hydrolysis of this compound in an aqueous phase is a key transformation pathway. Studies using nuclear magnetic resonance (NMR) have shown that under aqueous conditions, the reaction proceeds primarily through a hydrolysis mechanism that involves the opening of the four-membered carbon ring. oberlin.edu This process is in contrast to reactions that might retain the bicyclic pinane backbone; there is no evidence for the formation of a bicyclic ring-retaining diol from the hydrolysis of β-pinene oxide. oberlin.edu
The reaction is catalyzed by acid. oberlin.edu In a general acid catalysis process, a water molecule can act as a general acid, using one of its hydrogen atoms to interact with the epoxide oxygen. oberlin.edu A second water molecule then acts as a nucleophile, attacking the intermediate species to open the ring. oberlin.edu In aqueous solutions, the hydrolysis of β-pinene oxide leads to two main ring-opened products: 7-hydroxyterpineol as the primary hydrolysis product and perillyl alcohol as a minor isomerization product. oberlin.edu The relative yields of these products can shift slightly with changes in acidity. oberlin.edu
The strained epoxide ring of this compound is highly susceptible to nucleophilic attack, which is a fundamental step in its ring-opening reactions. nih.govrsc.orgoberlin.edu This process is often initiated by acid catalysis, which protonates the epoxide oxygen, making the carbon atoms of the epoxide more electrophilic and vulnerable to attack. This leads to the formation of a carbocation intermediate. nih.govoberlin.edu
Common nucleophiles found in atmospheric and laboratory settings, such as water and sulfate (B86663), can attack this carbocation intermediate. oberlin.eduoberlin.edu The attack by water leads to the formation of diols (hydrolysis products), while attack by other nucleophiles leads to the formation of different adducts. oberlin.eduoberlin.edu For example, the reaction with sulfate was observed to initially form 7-terpineol sulfate, which subsequently hydrolyzes. oberlin.edu The regioselectivity of the nucleophilic attack determines the final product structure, contributing to the diversity of compounds that can be synthesized from this compound. mdpi.com
| Catalyst | Solvent | Temperature (°C) | Major Products | Conversion (%) | Selectivity (%) | Source |
|---|---|---|---|---|---|---|
| [PEimi][HNO3]4 | DMSO | 40-80 | Perillyl Alcohol | 95 | >44 | nih.gov |
| Sn-MCM-41 | DMSO | 70 | Perillyl Alcohol | - | 66 | abo.fi |
| Brönsted/Lewis Acids | Toluene | 70 | Perillyl Alcohol, Myrtanal, Myrtenol | 97 | 46 (Perillyl Alcohol), 23 (Myrtanal), 12 (Myrtenol) | researchgate.net |
| Acid-Catalyzed | D2O (Water) | - | 7-hydroxyterpineol, Perillyl Alcohol | - | 97 (7-hydroxyterpineol), 3 (Perillyl Alcohol) | oberlin.edu |
Polymerization Studies
This compound can undergo polymerization, particularly through cationic mechanisms, to form oligomers and polymers. tandfonline.com These studies are part of broader research into creating polymers from renewable, bio-based monomers like pinenes. rsc.orgmdpi.comresearchgate.net
The cationic polymerization of this compound can be initiated by Lewis acids such as boron trifluoride (BF₃), phosphorus pentafluoride (PF₅), or titanium tetrachloride (TiCl₄). tandfonline.commdpi.com The proposed mechanism is unique, involving a sequence of oxonium and carbenium ion propagation steps. tandfonline.com During the reaction, the strained four-membered ring within the β-pinene oxide monomer opens or expands. tandfonline.com This ring-opening is a key feature of the polymerization process. Simultaneously with oligomerization, these epoxides can also isomerize to form significant amounts of aldehydes through a related pathway. tandfonline.com
Research has focused on achieving controlled or "living" polymerization to synthesize polymers with specific characteristics. For instance, initiating systems like HCl-adducts with TiCl₃(OiPr) have been used to achieve quasiliving carbocationic polymerization of β-pinene. mdpi.com The choice of catalyst, initiator, solvent, and temperature all play crucial roles in controlling the polymerization rate, molecular weight, and structure of the resulting polymer. mdpi.com
Cationic polymerization of this compound typically results in the formation of oligomers. tandfonline.com Using catalysts like boron trifluoride, the degree of polymerization (DPn) is generally low, around 6–7. tandfonline.com
More advanced catalytic systems have been developed to produce higher molecular weight polymers from the related monomer, β-pinene. For example, using modified AlCl₃ catalysts or TiCl₄-based initiating systems can yield poly(β-pinene) with number-average molecular weights (Mn) in the range of 5,500 to 14,000 g/mol . rsc.orgmdpi.com These polymers exhibit good thermal properties, with glass transition temperatures (Tg) around 82–87 °C. rsc.org Under certain conditions, such as after all monomer has been consumed, chain-coupling reactions can occur, leading to a considerable increase in molecular weight. mdpi.com The resulting polymer chains contain in-chain double bonds, as indicated by ¹H NMR spectroscopy. mdpi.com
| Monomer | Catalyst/Initiating System | Temperature (°C) | Number-Average Molecular Weight (Mn) (g/mol) | Glass Transition Temp. (Tg) (°C) | Source |
|---|---|---|---|---|---|
| β-Pinene Oxide | Boron Trifluoride / Phosphorus Pentafluoride | - | Oligomers (DPn ≈ 6–7) | - | tandfonline.com |
| β-Pinene | Modified AlCl3 | Room Temp. | 9,000–14,000 | 82–87 | rsc.org |
| β-Pinene | TMPCl/TiCl4/TMEDA | -78 | 5,500 | - | mdpi.com |
| β-Pinene | TiCl4 alone | Room Temp. | ~2,000 | - | mdpi.com |
Derivatization for Auxiliary Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After serving its purpose, the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This strategy is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. wikipedia.org
While this compound itself is a chiral molecule, its primary role in this context is as a versatile chiral starting material or intermediate for the synthesis of more complex molecules. The pinene scaffold, from which the oxide is derived, is a valuable building block in asymmetric synthesis. nih.gov For example, derivatives of the closely related α-pinene have been used to synthesize new chiral γ-hydroxyphosphine oxides. researchgate.net These phosphine (B1218219) oxides are created through a key mdpi.comresearchgate.net-sigmatropic rearrangement, demonstrating how the inherent chirality of the pinene structure can be transferred and utilized to create new chiral molecules that can act as ligands or auxiliaries in further reactions. researchgate.net The derivatization of this compound and its related pinene structures allows chemists to leverage the natural chirality of these terpenes to guide the formation of specific stereoisomers in the synthesis of complex targets.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Structural Elucidation of (+)-Beta-Pinene Oxide Derivatives
The transformation of this compound often leads to a variety of isomeric and rearranged products. Determining the precise structure of these derivatives is crucial for understanding reaction mechanisms and identifying products with desired properties.
Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 1H, 13C, 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including derivatives of this compound. researchgate.netuobasrah.edu.iq One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within a molecule. mdpi.comresearchgate.net For instance, in the analysis of β-pinene-based amide derivatives, the ¹H NMR spectrum can reveal signals for aliphatic and aromatic protons, while the ¹³C NMR spectrum confirms the presence of characteristic functional groups like the amide C=O. mdpi.com
However, for complex structures arising from the rearrangement of the pinane (B1207555) skeleton, 1D NMR spectra can be challenging to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish connectivity between atoms. researchgate.net Techniques like COSY (Correlation Spectroscopy) help identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.net These 2D NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals in complex derivatives. researchgate.net
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, which is invaluable for determining the stereochemistry of the molecule. This is particularly important for discerning the spatial arrangement of substituents on the bicyclic pinane framework.
Table 1: Representative NMR Data for a β-Pinene Derivative
| Technique | Observed Chemical Shifts (ppm) or Correlations | Interpretation |
| ¹H NMR | δ 0.85–3.24 (aliphatic), δ 7.02–7.64 (aromatic) | Presence of both aliphatic (pinane skeleton) and aromatic protons. mdpi.com |
| ¹³C NMR | δ 173.66 (C=O) | Confirms the presence of an amide functional group. mdpi.com |
| COSY | Correlation between specific proton signals | Identifies neighboring protons in the molecule. researchgate.net |
| HMBC | Long-range correlations between protons and carbons | Establishes the connectivity of the carbon skeleton. researchgate.net |
| NOESY | Through-space correlations between protons | Provides information about the stereochemistry of the molecule. |
This table is illustrative and specific chemical shifts will vary depending on the exact derivative.
Infrared and Mass Spectrometry Applications
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.comrhhz.net For derivatives of this compound, IR spectra can confirm the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) in aldehydes, ketones, or esters, and the ether linkage of the epoxide ring. mdpi.com For example, the formation of β-pinene-based acylthiourea derivatives can be confirmed by the appearance of absorption bands corresponding to the C=O and C=S groups in the IR spectrum. mdpi.com
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. mdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. In the context of this compound research, MS is often coupled with a separation technique like gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC-MS) to analyze complex mixtures of reaction products. mdpi.comresearchgate.net The fragmentation patterns observed in the mass spectra of different isomers can be used to distinguish between them.
Chromatographic Separation and Quantification Techniques
Reactions involving this compound often yield a mixture of products. Chromatographic techniques are essential for separating these components, allowing for their individual identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Profiling
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for studying the reaction products of this compound. researchgate.netnih.gov In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. nih.gov
GC-MS is particularly useful for profiling the products of pyrolysis, isomerization, and oxidation reactions of β-pinene. researchgate.netrsc.org For example, it has been used to identify and quantify the various monoterpenes and their rearrangement products in complex mixtures. researchgate.net The retention time of a compound in the GC column and its mass spectrum are used for identification by comparison with known standards or spectral libraries.
Table 2: Example of Products from β-Pinene Pyrolysis Identified by GC-MS
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Myrcene | Varies | 93, 69, 41 |
| Limonene | Varies | 68, 93, 79 |
| α-Pinene | Varies | 93, 91, 77 |
Note: Retention times are dependent on the specific GC conditions. Key mass fragments are illustrative.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Oxidation Products
For less volatile or thermally sensitive compounds, such as many of the oxidation products of this compound, high-performance liquid chromatography-mass spectrometry (HPLC-MS) is the analytical method of choice. researchgate.netnih.gov HPLC separates compounds based on their polarity and interactions with a stationary phase in a column, using a liquid mobile phase. The separated compounds are then introduced into the mass spectrometer for detection and identification. researchgate.net
HPLC-MS has been instrumental in identifying the products of the reaction between β-pinene and hydroxyl radicals, which is relevant to atmospheric chemistry. nih.govresearchgate.net In such studies, derivatization techniques are sometimes employed to enhance the detection of certain compounds, such as aldehydes and ketones. nih.govresearchgate.net For instance, reaction products can be converted to their 2,4-dinitrophenylhydrazone derivatives, which can then be analyzed by HPLC-MS. nih.govresearchgate.net This method has been used to identify products like nopinone (B1589484) and formaldehyde (B43269) as major products of β-pinene oxidation. nih.govresearchgate.net
Catalyst Characterization in Heterogeneous Reactions
In many synthetic applications, the transformation of this compound is carried out using heterogeneous catalysts. The properties of the catalyst, such as its structure, acidity, and surface area, play a crucial role in determining the reaction's efficiency and selectivity. Therefore, the characterization of these catalysts is a critical aspect of the research.
Various techniques are employed to characterize heterogeneous catalysts used in this compound reactions. X-ray diffraction (XRD) is used to determine the crystalline structure of the catalyst. researchgate.net Nitrogen physisorption (BET analysis) is used to measure the surface area and pore size distribution. researchgate.net Temperature-programmed desorption (TPD) of ammonia (B1221849) (NH₃-TPD) or pyridine (B92270) (Py-TPD) is used to quantify the number and strength of acid sites on the catalyst surface, which is often critical for the catalytic activity in isomerization reactions. researchgate.netresearchgate.net
Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray photoelectron spectroscopy (XPS) provide information about the chemical nature of the catalyst surface and the presence of specific functional groups or metal species. researchgate.netresearchgate.net Transmission electron microscopy (TEM) can be used to visualize the morphology and particle size of the catalyst. researchgate.net A comprehensive characterization of the catalyst allows researchers to establish structure-activity relationships and design more efficient and selective catalysts for the transformation of this compound into valuable chemicals. researchgate.netresearchgate.net
Surface Area and Porosity Analysis (e.g., Nitrogen Adsorption/Desorption)
Nitrogen adsorption/desorption analysis is a fundamental technique for determining the textural properties of heterogeneous catalysts used in this compound reactions. By measuring the amount of nitrogen gas adsorbed onto a material's surface at cryogenic temperatures, crucial parameters like the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution can be elucidated. These properties directly influence the accessibility of active sites to the reactant molecules and the diffusion of products.
In the context of β-pinene oxide isomerization, catalysts with high surface areas are often desirable as they can offer a greater dispersion of active sites. For instance, in studies involving the ring-opening of β-pinene epoxide, a catalyst material was found to have a surface area of 34.9 m²/g. researchgate.net Research on the synthesis of myrtanal from β-pinene oxide has utilized mesoporous silica (B1680970) supports like SBA-15. An iron-loaded SBA-15 catalyst (Fe/SBA-15) used for this transformation exhibited a high surface area of 496 m²g⁻¹ and a large pore volume of 0.96 cm³g⁻¹, which are features that facilitate efficient catalytic activity. researchgate.net Similarly, Fe-MCM-41, another catalyst, showed a surface area of 807 m²/g. doria.fi
The data below, gathered from research on catalysts for pinene oxide transformations, illustrates typical findings from nitrogen physisorption analysis.
| Catalyst Support/Material | Application | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Source |
| Fe/SBA-15 | β-pinene oxide isomerization | 496 | 0.96 | researchgate.net |
| Fe-MCM-41 | α-pinene oxide isomerization | 807 | - | doria.fi |
| Unnamed Material | β-pinene epoxide ring-opening | 34.9 | - | researchgate.net |
Acidity and Basicity Measurements (e.g., TPD-CO2)
The acidic and basic properties of a catalyst's surface are critical determinants of its activity and selectivity in the conversion of this compound. Temperature-Programmed Desorption (TPD) is a common technique to quantify these properties. For basicity, TPD of carbon dioxide (TPD-CO2) is employed, where the catalyst is first saturated with CO2 and then heated, with the desorbed CO2 being measured as a function of temperature. The temperature of desorption peaks corresponds to the strength of the basic sites (weak, medium, strong), and the amount of desorbed gas relates to the concentration of these sites.
Basicity is particularly relevant for the epoxidation of β-pinene to form β-pinene oxide. researchgate.net Studies have shown that materials with medium-strength basic sites exhibit the highest activity for this reaction. researchgate.netiaea.org For example, TPD-CO2 analysis was used to identify the basic properties of catalysts like BTCa and Zn-BTCa, which were then used in pinene oxide isomerization. researchgate.net
Conversely, the acidity of a catalyst, often measured by Temperature-Programmed Desorption of ammonia (TPD-NH3) or Fourier-Transform Infrared Spectroscopy (FTIR) of adsorbed pyridine, governs the rearrangement of the epoxide ring in this compound. The nature of the acid sites (Brønsted vs. Lewis) and their strength can direct the reaction towards different products like myrtanal, myrtenol (B1201748), or perillyl alcohol. researchgate.net Research indicates that Lewis acid sites tend to favor the formation of myrtanal. researchgate.netresearchgate.net
The following table summarizes findings on the acidity and basicity of catalysts used in β-pinene oxide research.
| Catalyst/Material | Analytical Method | Property Measured | Key Finding | Source |
| BTCa, Zn-BTCa | TPD-CO2 | Basicity | Confirmed the basic nature of the materials. | researchgate.net |
| Magnesium Oxide | TPD-CO2 | Basicity | Materials with medium-strength basic sites showed the highest epoxidation activity. | researchgate.netiaea.org |
| BTAlMg, Zn-BTAlMg | Py-FTIR | Acidity | Identified the presence of primarily Lewis acid sites. | researchgate.net |
| Fe/SBA-15 | TPD-NH3 | Acidity | Total acidity was determined to be 138 μmol g⁻¹. | researchgate.net |
Crystalline Structure Analysis (e.g., X-ray Diffraction)
X-ray Diffraction (XRD) is an indispensable tool for analyzing the crystalline structure of heterogeneous catalysts. The technique provides information on the phase composition, crystal structure, and crystallite size of the material. In the synthesis of catalysts for this compound reactions, XRD is used to confirm that the desired crystalline phase has been successfully formed and that the support structure has not been destroyed during modification, for example, by the incorporation of metals. mdpi.com
For instance, in the preparation of catalysts for β-pinene epoxidation, XRD is used to characterize the structure of materials like hydrotalcites or magnesium oxide. researchgate.netiaea.org Similarly, when iron-modified zeolites are prepared for the synthesis of perillyl alcohol from β-pinene oxide, XRD is used to determine their structural properties. researchgate.netresearchgate.net Analysis of spinel CuFe2O4 nanostructures used for pinene oxidation also relies on XRD to identify the specific cubic or tetragonal crystal structures, which influence catalytic performance. mdpi.com
The table below provides examples of how XRD is applied in the characterization of catalysts relevant to this compound chemistry.
| Catalyst/Material | Application | XRD Finding | Source |
| Iron-modified zeolites | β-pinene oxide to perillyl alcohol | Determination of structural properties. | researchgate.netresearchgate.net |
| Hydrotalcites, MgO | β-pinene epoxidation | Identification of crystalline phases. | researchgate.netiaea.org |
| MoO₃-modified Zeolite BETA | α-pinene oxide isomerization | Confirmed the crystal structure of the zeolite was maintained after modification. | mdpi.com |
| Spinel CuFe₂O₄ | Pinene oxidation | Distinguished between cubic and tetragonal crystal structures. | mdpi.com |
Computational and Theoretical Studies on + Beta Pinene Oxide Chemistry
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical calculations have been instrumental in elucidating the intricate reaction mechanisms involving (+)-beta-pinene oxide. These studies often focus on understanding the transformation of the epoxide into various valuable products.
Density Functional Theory (DFT) for Transition States and Intermediates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying chemical reactions. In the context of this compound, DFT calculations have been employed to identify and characterize the transition states and intermediates that occur during its isomerization and other reactions. acs.orgnih.govacs.org
For instance, in the isomerization of β-pinene epoxide catalyzed by iron species, DFT calculations have helped to map out the reaction mechanism. acs.org These studies show that the interaction between the iron catalyst and the oxygen atom of the epoxide is a closed-shell interaction rather than a covalent one. acs.org The transformation of β-pinene epoxide into products like myrtanal and myrtenol (B1201748) proceeds through a series of steps that have been computationally modeled. acs.org Similarly, DFT has been used to study the ozonolysis of β-pinene, identifying the geometries and energetics of primary ozonides and carbonyl oxides, as well as the transition states for their formation and subsequent reactions. aip.org
Theoretical studies on the hydroxylation of β-pinene by a cytochrome P450 monooxygenase model also utilized DFT to explore the potential energy surface and identify stable intermediates. nih.gov These calculations have been crucial in understanding the multistate reactivity of the enzyme and the various possible oxygenated products. nih.govresearchgate.net
Potential Energy Surface Mapping
Potential energy surface (PES) mapping is a critical tool for visualizing the energy landscape of a chemical reaction. It helps in identifying the most likely reaction pathways by locating minima (reactants, intermediates, and products) and saddle points (transition states). github.io
For the ozonolysis of β-pinene, the PES has been constructed to understand the formation of primary ozonides and their subsequent cleavage to form carbonyl oxides. aip.org This mapping revealed the relative energies of the stationary points on the ground-state potential energy surfaces of both the primary ozonide and the singlet carbonyl oxide. aip.org
In the context of CYP-catalyzed hydroxylation of β-pinene, PES analysis showed that the complex between the enzyme and β-pinene in the doublet state is the most stable structure at the initial reaction coordinate. nih.gov The energy differences among various conformers were found to be small, indicating that β-pinene can rotate and translate freely within the enzyme's active site. nih.gov According to the PES and Boltzmann distribution for radical conformers, the main products of this reaction are the doublet trans (53.4%) and doublet cis (46.1%) radical conformers at the delta site. grafiati.com
Kinetic and Thermodynamic Modeling
Kinetic and thermodynamic modeling provides quantitative data on the feasibility and rate of chemical reactions, complementing the qualitative picture provided by PES mapping.
Calculation of Activation Energies and Rate Constants
Computational methods are frequently used to calculate the activation energies (Ea) and rate constants (k) for the reactions of this compound. These parameters are essential for predicting reaction outcomes and optimizing reaction conditions.
In the ozonolysis of β-pinene, the activation energies for the initial addition of ozone have been calculated using high-level theoretical methods like CCSD(T). aip.org The calculated activation energy for β-pinene ozonolysis was found to be consistent with experimental results. aip.org The rate constants for the cycloaddition of ozone to β-pinene have also been determined using Transition State Theory (TST), with the predicted rate constant at 298 K agreeing well with most experimental values. aip.orgrsc.org
For the isomerization of β-pinene epoxide over iron-supported catalysts, kinetic modeling has been performed. researchgate.net The activation energy for the isomerization was found to be dependent on the solvent used, with toluene (B28343) favoring the reaction over Fe/MCM-41 (Ea = 30.99 kJ mol⁻¹) and tert-butanol (B103910) being more favorable for Fe/SBA-15 (Ea = 13.76 kJ mol⁻¹). researchgate.net Mechanistic kinetic models have also been developed for the isomerization of α,β-pinene oxides over supported ionic liquid catalysts, which accurately describe the reaction rates and product distributions. acs.org
Table 1: Calculated Activation Energies for β-Pinene Reactions
| Reaction | Catalyst/Method | Solvent | Activation Energy (kJ mol⁻¹) |
|---|---|---|---|
| Ozonolysis | CCSD(T)/6–31G(d)+CF | Gas Phase | 2.6 kcal mol⁻¹ (~10.9 kJ mol⁻¹) |
| Isomerization | Fe/MCM-41 | Toluene | 30.99 |
| Isomerization | Fe/SBA-15 | tert-Butanol | 13.76 |
| Oxidation | - | - | 121.85 |
Note: Data sourced from multiple studies. aip.orgresearchgate.netrsc.org
Gibbs Free Energy and Enthalpy Calculations
Gibbs free energy (ΔG) and enthalpy (ΔH) calculations are fundamental for determining the spontaneity and thermal nature of a reaction. DFT and other computational methods are widely used to estimate these thermodynamic properties for reactions involving this compound. nih.govacs.org
For the isomerization of β-pinene epoxide, thermodynamic analysis has shown that the transformation into products like myrtanal, myrtenol, and perillyl alcohol is spontaneous. acs.orgnih.gov At room temperature, the calculated Gibbs free energies for the formation of myrtanal, myrtenol, and perillyl alcohol from β-pinene epoxide are -383.51, -150.46, and -75.27 kJ mol⁻¹, respectively, indicating that the formation of myrtanal is the most favorable. nih.gov
In the CYP-catalyzed hydroxylation of β-pinene, the formation of doublet cis/trans hydroxylated products was found to release a total Gibbs free energy of about 48 kcal/mol. nih.gov These calculations, often performed using methods like the Joback group contribution method, provide valuable insights into the thermodynamic feasibility of different reaction pathways. scispace.comresearchgate.net
Table 2: Calculated Thermodynamic Properties for β-Pinene Epoxide Isomerization at Room Temperature
| Product | Gibbs Free Energy (ΔG) (kJ mol⁻¹) |
|---|---|
| Myrtanal | -383.51 |
| Myrtenol | -150.46 |
| Perillyl Alcohol | -75.27 |
Data from a study using Benson's methodology. nih.gov
Boltzmann Distribution Analysis of Conformers
Molecules like this compound and its reaction intermediates can exist in different spatial arrangements or conformations. Boltzmann distribution analysis, based on the calculated energies of these conformers, allows for the prediction of their relative populations at a given temperature. univ-lille.fr
In the study of CYP-catalyzed hydroxylation of β-pinene, Boltzmann distribution analysis was applied to the radical conformers formed during the reaction. nih.govgrafiati.com The analysis revealed that the major reaction products are the doublet trans (53.4%) and doublet cis (46.1%) radical conformers at the delta site. grafiati.com This type of analysis is crucial for understanding the product distribution in reactions where multiple conformers of an intermediate can lead to different products. nih.govgrafiati.comgrafiati.com
Molecular Dynamics Simulations
Direct and extensive molecular dynamics (MD) simulations focusing specifically on the behavior of isolated this compound are not widely documented in the reviewed scientific literature. Computational chemistry investigations into this compound have predominantly centered on quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate reaction mechanisms and predict reactivity. These studies have provided significant insights into the molecule's electronic structure and the energetic landscapes of its chemical transformations, which are discussed in the subsequent section. While MD simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and interactions with solvents or biological macromolecules over time, their application to this compound itself has not been a primary focus of the research available.
Structure-Reactivity Relationship Predictions
The reactivity of this compound is intrinsically linked to its unique and strained molecular architecture, featuring a bicyclo[3.1.1]heptane skeleton fused with an epoxide ring. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in predicting and explaining the outcomes of its chemical transformations, most notably its acid-catalyzed isomerization.
The rearrangement of this compound can proceed through distinct pathways, leading to a variety of valuable chemical products. The course of the reaction is highly sensitive to the conditions, and computational models have provided a framework for understanding this selectivity. A plausible mechanism initiated by acid catalysis involves the protonation of the epoxide's oxygen atom, which forms a tertiary carbocation intermediate. nih.gov The fate of this reactive intermediate dictates the final product distribution and is governed by the interplay of structural strain and electronic effects, as revealed by theoretical calculations.
Two primary reaction pathways emerge from this carbocation:
Path I (Ring-Intact Rearrangement): The carbocation can undergo rearrangement while keeping the pinane (B1207555) skeleton intact. This typically involves a proton transfer from a neighboring carbon, leading to the formation of products like myrtanal and myrtenol. nih.govresearchgate.net
Path II (Ring-Opening Rearrangement): Alternatively, the strained four-membered ring of the pinane structure can open. This pathway leads to the formation of monocyclic p-menthane (B155814) derivatives, such as perillyl alcohol. nih.govresearchgate.net
DFT calculations have been successfully applied to model the isomerization of beta-pinene (B31000) oxide with specific catalysts, such as iron (III) species. acs.org These studies have detailed the multi-step reaction mechanisms for the formation of myrtanal, myrtenol, and perillyl alcohol. acs.org The computational results explain the experimentally observed high selectivity towards myrtanal by revealing that its formation involves fewer reaction steps and a more favorable hydrogen transfer compared to the pathways leading to myrtenol or perillyl alcohol. acs.org
Thermodynamic analysis based on computational chemistry further clarifies the structure-reactivity relationship by quantifying the spontaneity of different isomerization pathways. nih.gov Calculations of the Gibbs free energy (ΔG) for the transformation of beta-pinene oxide into its major products consistently show that the formation of aldehydes is thermodynamically more favorable than the formation of corresponding alcohols. nih.gov Specifically, the isomerization to myrtanal is predicted to be the most spontaneous transformation. acs.orgnih.gov
Table 1: Calculated Thermodynamic Parameters for this compound Isomerization
| Transformation | Gibbs Free Energy (ΔG) at 298.15 K (kJ mol⁻¹) | Reference |
|---|---|---|
| β-Pinene Oxide → Myrtanal | -383.51 | nih.gov |
| β-Pinene Oxide → Myrtenol | -150.46 | nih.gov |
| β-Pinene Oxide → Perillyl Alcohol | -75.27 | nih.gov |
These computational predictions underscore how the inherent structural features of this compound predispose it to specific reaction outcomes, with thermodynamic stability being a key determinant of the final product mixture.
Environmental Chemistry and Atmospheric Degradation of Beta Pinene and Its Oxide
Atmospheric Oxidation Pathways of Beta-Pinene (B31000)
The primary atmospheric degradation pathways for β-pinene involve reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). While reactions with OH and NO₃ radicals largely determine the atmospheric residence time of pinenes, ozonolysis is also a significant process. These oxidation processes are complex, initiating a cascade of reactions that produce a variety of oxygenated products, including (+)-β-pinene oxide as a minor product in gas-phase photooxidation experiments oberlin.edu. The initial reactions with oxidants generate complex organic peroxy radicals (RO₂), which can subsequently form highly oxidized molecules (HOMs) that contribute to new particle formation and SOA production.
Ozonolysis Reactions
The reaction of β-pinene with ozone is another significant atmospheric degradation pathway. This reaction proceeds via the Criegee mechanism, which involves the initial addition of ozone to the double bond to form an unstable primary ozonide.
The ozonolysis of β-pinene begins with the cycloaddition of ozone to the exocyclic double bond, forming a primary ozonide (POZ) aip.orgresearchgate.netsemanticscholar.org. This initial reaction is highly exothermic, with a reaction energy of approximately 51.1 kcal mol⁻¹ nih.gov. The newly formed POZ is vibrationally excited and rapidly decomposes aip.orgresearchgate.net. The decomposition of the POZ for β-pinene primarily yields a chemically activated Criegee intermediate (a carbonyl oxide) and formaldehyde (B43269) aip.orgrsc.org. The cleavage of the primary ozonide has a barrier height of 12.2–17.5 kcal mol⁻¹ nih.gov.
The decomposition of the primary ozonide produces carbonyl oxide intermediates, also known as Criegee intermediates (CIs) aip.org. A significant fraction of these CIs are formed with excess internal energy and can undergo prompt unimolecular reactions. These reactions include hydrogen migration to form a hydroperoxide, which can then decompose to produce OH radicals and other products aip.orgnih.gov. Theoretical studies predict that for β-pinene ozonolysis, this "hydroperoxide channel" is a significant pathway, though the OH yield is about half of that from α-pinene ozonolysis rsc.org. This is because one of the two conformers of the primary Criegee intermediate from β-pinene cannot undergo this reaction rsc.org.
The Criegee intermediates that are collisionally stabilized can participate in bimolecular reactions with other atmospheric trace gases such as water vapor (H₂O) and sulfur dioxide (SO₂) aip.orgnih.gov. The reaction with SO₂ is particularly important as it can oxidize SO₂ to sulfur trioxide (SO₃), which subsequently forms sulfuric acid, a key component in atmospheric nucleation and aerosol formation nih.gov. The reaction of stabilized CIs from β-pinene ozonolysis with water can lead to the formation of nopinone (B1589484) rsc.org. The yield of stabilized Criegee intermediates from β-pinene ozonolysis is estimated to be around 0.22 aip.orgnih.gov.
Table 2: Predicted First-Generation Product Distribution from β-pinene Ozonolysis
| Product | Predicted Yield |
|---|---|
| Nopinone | 5% |
| OH radicals + 2-oxo-alkyl radical coproducts | 28% |
| Stabilized Criegee Intermediates (SCI) | 37% |
| Lactones | 17% |
| CO₂ (from intersystem crossing) | 10% |
| Biradical (from prompt ring opening in CI) | 3% |
Reactions with Nitrate Radicals (NO3)
The reaction of β-pinene with the nitrate radical (NO3) is a primary nighttime sink for this monoterpene and a significant pathway for the formation of secondary organic aerosol (SOA) and organic nitrates (ON). nih.gov This reaction proceeds through the addition of the NO3 radical to the double bond of β-pinene, forming a nitrooxy alkyl radical. This radical can then react further, leading to a variety of products. The fate of the intermediate peroxy radicals (RO2) is crucial in determining the final product distribution and SOA yield. uky.edu These peroxy radicals can react with other species such as NO3, hydroperoxy radicals (HO2), or other RO2 radicals. uky.edunih.gov
Laboratory chamber studies have been conducted to investigate the formation of SOA from β-pinene oxidation by nitrate radicals under different conditions. copernicus.org These studies have examined the effects of peroxy radical fate and relative humidity on the mass and chemical composition of the resulting SOA. copernicus.org It has been observed that the reaction of β-pinene with NO3 leads to the formation of gas-phase organic nitrate species with molecular weights corresponding to molecular formulas such as C10H17NO4, C10H15NO5, C10H17NO5, and C10H15NO6. copernicus.org The formation of highly oxygenated organic nitrates (HOM-ON) has also been reported, with a mean molar yield estimated to be around 4.8%. acs.org These reactions are a major nighttime source of organic nitrates and SOA in regions influenced by both biogenic and anthropogenic emissions. acs.org
The structure of the monoterpene plays a significant role in the oxidation mechanism and subsequent particle formation. copernicus.org For instance, the reaction of β-pinene with NO3 produces distinctly different major gas-phase species compared to other monoterpenes like α-pinene. copernicus.orgcopernicus.org First-generation alkoxy scission pathways for the β-pinene + NO3 system lead to the formation of alkyl radicals that can undergo further oxidation and isomerization, contributing to the formation of highly oxidized gas-phase products that can readily partition to the particle phase. copernicus.org In contrast, the primary products from the α-pinene + NO3 reaction are less likely to contribute to new SOA formation. copernicus.org
Formation of Secondary Organic Aerosols (SOA)
The oxidation of β-pinene by nitrate radicals is a significant contributor to the formation of secondary organic aerosols (SOA), which are a major component of atmospheric particulate matter. nih.govsemanticscholar.org Laboratory studies have demonstrated that the NO3-initiated oxidation of β-pinene results in substantial SOA formation, with aerosol mass yields ranging from 27.0% to 104.1% over a range of organic mass loadings. copernicus.org The SOA formation is observed to be prompt and substantial, even at low concentrations of reactants. copernicus.org
The presence of anthropogenic pollutants such as nitrogen oxides (NOx) and sulfur dioxide (SO2) can influence the formation of SOA from β-pinene photooxidation. dicp.ac.cn Studies have shown that NO2 can enhance SOA mass concentrations and particle number concentrations. dicp.ac.cn The SOA yield from β-pinene photooxidation has been observed to decrease with an increasing VOC/NOx ratio, indicating that NOx enhances SOA formation under these conditions. dicp.ac.cn The presence of acidic sulfate (B86663) seed aerosol has also been shown to be a critical factor in the formation of certain SOA components like organosulfates. caltech.edu
The temperature also plays a role in SOA formation from β-pinene ozonolysis, with SOA production increasing significantly as the temperature decreases. nih.gov This is primarily attributed to the shifting of the partitioning of semivolatile organic compounds toward the particulate phase at lower temperatures. nih.gov
Particle Formation and Growth Dynamics
The formation of new particles and their subsequent growth are key processes in the formation of SOA from β-pinene oxidation. New particle formation and growth have been observed in continuous flow experiments of β-pinene oxidation by NO3. nih.gov The initial stages of particle growth are crucial, and the formation of low-volatility dimeric compounds is believed to play a key role in initiating this process. nih.govpnas.org
Chemical Composition of SOA (e.g., Organic Nitrates, Organosulfates, Dimers)
The chemical composition of SOA formed from the atmospheric degradation of β-pinene is complex and includes a variety of oxygenated organic compounds.
Organic Nitrates: A significant fraction of the SOA formed from the NO3 oxidation of β-pinene consists of organic nitrates. copernicus.org These compounds are formed through the reaction of peroxy radicals with NO3. uky.edu It is estimated that organic nitrates can compose 45–74% of the organic aerosol from this reaction. copernicus.orgcopernicus.org Both primary and tertiary organic nitrates are formed, with primary organic nitrates being the major component (around 90%). uky.educopernicus.orgcopernicus.org While primary organic nitrates appear to be stable, tertiary organic nitrates can undergo hydrolysis in the particle phase with a lifetime of 3–4.5 hours. uky.educopernicus.orgcopernicus.org A study detected 41 highly oxygenated gas- and particle-phase organic nitrates with 4 to 9 oxygen atoms in the products of the NO3+β-pinene reaction. nih.gov
Organosulfates: Organosulfates are another important class of compounds found in biogenic SOA, including that formed from β-pinene. caltech.eduacs.org Their formation is linked to the oxidation of β-pinene in the presence of acidified sulfate seed aerosol. caltech.edu The identification of β-pinene-derived organosulfates in ambient aerosol samples demonstrates their ubiquitous formation in the atmosphere. caltech.edu The formation of nitrooxy organosulfates has also been observed in nighttime oxidation experiments under highly acidic conditions. caltech.edu
Dimers: Dimeric compounds are key contributors to the formation and growth of β-pinene SOA. nih.gov These are high-molecular-weight compounds formed through accretion reactions of oxidation products. nih.govnih.gov A suite of dimeric compounds with formulas C15–19H24–32O5–11 has been identified in SOA from the concerted O3 and OH oxidation of β-pinene. nih.gov These dimers can account for a substantial fraction (5.9–25.4%) of the β-pinene SOA mass and are classified as extremely low-volatility organic compounds. nih.gov The formation of dimer esters in the particle phase has been proposed to occur through nucleophilic addition of alcohols to a cyclic acylperoxyhemiacetal. nih.gov
Interactive Data Table: Chemical Composition of β-Pinene SOA
| Compound Class | Key Characteristics | Formation Pathway | Contribution to SOA |
| Organic Nitrates | Contain -ONO2 functional group; primary and tertiary forms exist. | Reaction of peroxy radicals with NO3. | 45–74% of SOA mass from NO3 oxidation. copernicus.orgcopernicus.org |
| Organosulfates | Contain -OSO3H functional group; can also be nitrooxy organosulfates. | Oxidation in the presence of acidified sulfate aerosol. | Important tracers for biogenic SOA formation under acidic conditions. caltech.edu |
| Dimers | High-molecular-weight accretion products (e.g., C15–19H24–32O5–11). | Gas- and particle-phase reactions of oxidation intermediates. | 5.9–25.4% of SOA mass. nih.gov |
Identification and Quantification of Atmospheric Degradation Products
A variety of analytical techniques are employed to identify and quantify the complex mixture of products formed from the atmospheric degradation of β-pinene. These methods are crucial for understanding the reaction mechanisms and the properties of the resulting SOA.
Volatile and Semi-Volatile Organic Compounds
The degradation of β-pinene produces a range of volatile and semi-volatile organic compounds (VOCs and SVOCs) in the gas phase. Chemical Ionization Mass Spectrometry (CIMS) is a powerful tool for detecting these gas-phase species. For instance, CIMS has been used to detect gas-phase organic nitrate species with molecular weights of 215, 229, 231, and 245 amu, which likely correspond to molecular formulas of C10H17NO4, C10H15NO5, C10H17NO5, and C10H15NO6, respectively, from the reaction of β-pinene with NO3. uky.educopernicus.org
The major gas-phase species produced from the nitrate-radical-initiated oxidation of β-pinene are distinctly different from those of other monoterpenes, highlighting the influence of the precursor's molecular structure. copernicus.orgcopernicus.org The identification of these gas-phase products provides insights into the initial steps of the oxidation mechanism and their potential to contribute to particle formation and growth. copernicus.org
In a study of the reaction of β-pinene with NO3 radicals, eight products comprising approximately 95% of the SOA mass were identified and quantified. nih.gov The majority of these were acetal heterodimers and heterotrimers formed through acid-catalyzed reactions in the particle phase. nih.gov The molar yields of the major oligomer and other products were determined, providing quantitative data on the product distribution. nih.gov
Atmospheric Fate Modeling and Product Yield Discrepancies
Atmospheric models are used to simulate the fate of β-pinene and its degradation products in the atmosphere and to estimate their impact on air quality and climate. However, accurately representing the complex chemistry of β-pinene oxidation in these models is challenging, and discrepancies often exist between model predictions and experimental observations.
Modeling studies have highlighted the importance of nitrate radical oxidation of monoterpenes, including β-pinene, as a significant source of nighttime SOA. uky.edu Some models have estimated that as much as 20% of all nighttime SOA could originate from the reaction of β-pinene with NO3. uky.educopernicus.org However, these models often rely on SOA yields obtained from specific laboratory studies, and it is crucial that these yields are well-constrained and accurately represented. uky.edu
Discrepancies can arise from uncertainties in reaction mechanisms, product volatilities, and the influence of environmental conditions such as humidity and the presence of other pollutants. For example, while humidity does not appear to significantly affect SOA yields from the β-pinene + NO3 reaction, it can influence the hydrolysis of organic nitrates in the particle phase. copernicus.org The fate of peroxy radicals, which is dependent on the chemical environment (e.g., NOx levels), also plays a critical role in determining product yields and SOA formation, and this complexity is not always fully captured in models. uky.edusemanticscholar.org The variability in reported SOA yields from different studies underscores the need for further research to refine the parameters used in atmospheric models. semanticscholar.org
Thermal Stability and Auto-oxidation Processes in Environmental Contexts
The environmental fate of (+)-β-Pinene oxide is intrinsically linked to the atmospheric chemistry of its precursor, β-pinene. The thermal stability and auto-oxidation of β-pinene are critical processes that dictate its transformation and the subsequent formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate acs.org.
In environmental settings, the stability of β-pinene is highly dependent on the surrounding atmosphere. While it is thermally stable under inert conditions, its reactivity increases significantly in the presence of atmospheric oxidants rsc.orgresearchgate.netresearchgate.netnih.gov. Studies using accelerating rate calorimetry have shown that β-pinene does not undergo exothermic decomposition under a nitrogen atmosphere, even at temperatures reaching 473 K (200 °C) rsc.orgresearchgate.netresearchgate.netnih.gov. However, in an oxygen-rich atmosphere, its oxidation is an exothermic process that can begin at much lower temperatures rsc.orgresearchgate.net. The oxidation process typically involves three stages: an initial induction period, a main oxidation stage characterized by a pressure reduction, and finally, thermal decomposition that produces gas rsc.orgresearchgate.netresearchgate.net.
Research has quantified several key parameters related to the thermal oxidation of β-pinene, highlighting its potential for atmospheric transformation.
| Parameter | Value |
|---|---|
| Initial Exothermic Temperature (T0) | 333–338 K |
| Heat of Oxidation (-ΔH) | 2745–2973 J g-1 |
| Oxidation Activation Energy (Ea) | ~121.85 kJ mol-1 |
Data sourced from rsc.orgnih.gov.
Auto-oxidation is a crucial pathway for the atmospheric degradation of β-pinene. This process is initiated by reactions with atmospheric radicals, such as hydroxyl (OH) during the day or nitrate (NO₃) at night acs.orgresearchgate.net. This leads to the formation of peroxy radicals (RO₂) acs.org. These peroxy radicals can then undergo a series of intramolecular hydrogen shifts and subsequent oxygen additions acs.org. This chain reaction results in the formation of low-volatility, highly oxygenated molecules (HOMs), which are key precursors to the formation of SOA rsc.org.
The rate of auto-oxidation for the peroxy radicals derived from the OH-initiated oxidation of β-pinene has been determined in laboratory studies.
| Process | Rate (s-1) |
|---|---|
| Auto-oxidation of β-pinene derived peroxy radical (C₁₀H₁₇O₃) | 0.8 s-1 |
Data sourced from rsc.org. The reported value represents the rate for the ring-opened hydroxy peroxy radical isomer responsible for the majority of HOMs rsc.org.
The atmospheric lifetime of β-pinene is relatively short, ranging from minutes to hours, due to its high reactivity with various oxidants nih.gov. The reaction with OH radicals is a dominant degradation pathway, contributing significantly to the radical chemistry in forested areas copernicus.org. The reaction with nitrate radicals (NO₃) is also a significant contributor to nighttime SOA formation uky.edu.
Once formed from its parent compound, β-pinene oxide is also subject to degradation in the environment. In the aqueous phase of the atmosphere, such as in clouds or aerosol water, β-pinene oxide can undergo further reactions oberlin.edu. Studies have shown that its reaction in aqueous solutions leads to ring-opening products through hydrolysis and isomerization oberlin.edu.
| Reaction Type | Identified Product | Relative Yield |
|---|---|---|
| Hydrolysis | 7-hydroxyterpineol | 97% |
| Isomerization | Perillyl alcohol | 3% |
Data sourced from oberlin.edu. These findings indicate that β-pinene oxide is unlikely to persist long-term in the aqueous phase, instead transforming into more functionalized, water-soluble compounds oberlin.edu.
Investigations into Biological Activities and Biomolecular Interactions Non Clinical
Antimicrobial Research (In Vitro Studies)
The antimicrobial properties of (+)-β-pinene oxide, a monoterpene found in the essential oils of many plants, have been a subject of scientific investigation. rsc.org In vitro studies have explored its efficacy against a range of microorganisms, including bacteria and fungi.
Research has demonstrated that (+)-β-pinene exhibits antimicrobial activity against various bacterial strains. nih.gov Studies have shown that the (+)-enantiomers of both α- and β-pinene are the active forms, while the (-)-enantiomers show no significant antimicrobial effect. nih.govresearchgate.net For instance, the minimum inhibitory concentration (MIC) of (+)-β-pinene has been determined against several bacteria. nih.govresearchgate.net
One study reported that (+)-β-pinene was active against methicillin-resistant Staphylococcus aureus (MRSA), with a minimal inhibitory concentration (MIC) of 2080 µg/mL and a minimal microbicidal concentration (MMC) of 4150 µg/mL. nih.gov In contrast, another study indicated that for E. coli, the MIC for β-pinene was greater than 1.25 mg/mL. tuni.fi The bactericidal effect against MRSA was observed after 6 hours of incubation. nih.govresearchgate.net Furthermore, when combined with ciprofloxacin (B1669076), (+)-β-pinene showed a synergistic effect against MRSA. nih.govresearchgate.net It's also been noted that Staphylococcus aureus is generally more sensitive to essential oils compared to Gram-negative bacteria like E. coli. d-nb.info
| Bacterial Strain | Reported Activity | MIC (µg/mL) | MMC (µg/mL) | Reference |
|---|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Active | 2080 | 4150 | nih.gov |
| Escherichia coli | Weakly Active | >1250 | Not Reported | tuni.fi |
| Staphylococcus epidermidis | Inhibitory Activity | 40 (as μL/mL) | Not Reported | encyclopedia.pub |
| Staphylococcus pyogenes | Inhibitory Activity | Not specified for β-pinene alone | Not Reported | encyclopedia.pub |
| Staphylococcus pneumoniae | Inhibitory Activity | Not specified for β-pinene alone | Not Reported | encyclopedia.pub |
The antifungal activity of (+)-β-pinene has been evaluated against various fungal species, including yeasts and plant pathogens. nih.govresearchgate.net Similar to its antibacterial properties, the positive enantiomer is the biologically active form. nih.govresearchgate.net
Studies have shown that fungi, particularly Cryptococcus neoformans, are more sensitive to (+)-β-pinene than MRSA. nih.gov For Candida albicans, the MIC and MMC were both found to be 470 µg/mL. nih.gov Time-kill curve analysis revealed that (+)-β-pinene was highly toxic to C. albicans, eliminating 100% of the inoculum within 60 minutes. nih.govresearchgate.netmdpi.com It was also observed that twice the MIC value of (+)-β-pinene could prevent the formation of C. albicans biofilms. researchgate.net In combination with amphotericin B, an indifferent effect was observed against all tested fungi. nih.govresearchgate.net
Research into plant pathogens has also been conducted. Derivatives of β-pinene have been synthesized and tested against several plant pathogenic fungi, with some derivatives showing enhanced antifungal activity compared to the parent compound. mdpi.comepa.gov For example, against Colletotrichum gloeosporioides, a β-pinene derivative (4r) showed an IC₅₀ value of 21.64 μmol/L. mdpi.com
| Fungal Strain | Reported Activity | MIC (µg/mL) | MMC (µg/mL) | Reference |
|---|---|---|---|---|
| Candida albicans | Active | 470 | 470 | nih.gov |
| Cryptococcus neoformans | Active | 117 | 235 | nih.gov |
| Rhizopus oryzae | Active | 470 | 940 | nih.gov |
| Colletotrichum gloeosporioides | Derivative Active (IC₅₀) | 21.64 (μmol/L) | Not Reported | mdpi.com |
| Fusarium proliferatum | Derivative Active (IC₅₀) | 39.21 (μmol/L) | Not Reported | mdpi.com |
The precise mechanisms underlying the antimicrobial action of β-pinene are still under investigation, but several studies point towards its effects on microbial membranes and enzymes. d-nb.info The lipophilic nature of monoterpenes like β-pinene allows them to partition into the lipid bilayer of cell membranes, disrupting their structure and function. encyclopedia.pub This can lead to increased membrane permeability and the leakage of vital intracellular components.
Research suggests that (+)-β-pinene can significantly inhibit the activity of enzymes secreted by microorganisms, such as phospholipase and esterase in Cryptococcus neoformans. nih.govresearchgate.net This enzymatic inhibition could be a key factor in its potent antifungal action against this particular fungus. nih.gov Furthermore, the ability of (+)-β-pinene to prevent and disrupt biofilm formation, as seen with Candida albicans, suggests an interference with the processes of microbial adhesion and community development. researchgate.netresearchgate.net
Antioxidant Potential (In Vitro Assays)
The antioxidant capacity of β-pinene has been explored through various in vitro assays, which assess its ability to scavenge free radicals and counteract oxidative processes. rsc.org
Several chemical-based assays have been employed to evaluate the antioxidant potential of β-pinene. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, hydrogen peroxide (H₂O₂) scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, provide insights into its ability to donate hydrogen atoms or electrons to neutralize free radicals. cabidigitallibrary.orgnih.gov
The DPPH assay is a common method where the antioxidant compound reduces the stable DPPH radical. mdpi.com Studies on essential oils containing β-pinene have shown varying degrees of DPPH radical scavenging activity. cabidigitallibrary.orgresearchgate.net For example, an essential oil with a significant β-pinene content (19.1%) demonstrated an IC₅₀ value of 144.1 μg/mL in a DPPH assay. researchgate.net
The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). nih.govmdpi.com Essential oils rich in β-pinene have been evaluated using this method, indicating their reducing power. cabidigitallibrary.org Similarly, the hydrogen peroxide scavenging assay assesses the compound's ability to neutralize H₂O₂, a precursor to the highly reactive hydroxyl radical. cabidigitallibrary.org One study on an essential oil containing β-pinene showed an IC₅₀ value of 78.36 μg/mL for H₂O₂ scavenging. cabidigitallibrary.org
The antioxidant activity of β-pinene is attributed to its chemical structure, which allows it to neutralize free radicals. researchgate.net The proposed mechanisms involve the donation of hydrogen atoms or electrons to stabilize these reactive species, thereby inhibiting the oxidation process. researchgate.net The presence of methylene (B1212753) groups in the β-pinene molecule is thought to contribute to its antioxidant effect. researchgate.net This ability to scavenge radicals helps to protect against oxidative stress. nih.gov
Enzyme Modulation Studies
The capacity of pinene isomers and their derivatives to modulate the activity of various enzymes has been a subject of scientific inquiry. The following subsections focus on their effects on glycosidases and hydrolases.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. unipi.it While direct studies on (+)-Beta-Pinene oxide are limited, research on related monoterpenes provides insight into potential activity. Essential oils rich in terpenes, including α-pinene, have demonstrated α-glucosidase inhibitory properties. unipi.it
For instance, studies on the essential oil of Hertia cheirifolia, where α-pinene is the major component, showed significant non-competitive inhibition of α-glucosidase. unipi.it The essential oil from the flowers of this plant exhibited a strong inhibitory activity with an IC50 value of 0.24 ± 0.01 mg/mL. unipi.it Similarly, pure α-pinene has been identified as a potent α-glucosidase inhibitor, with one study reporting an IC50 value of 17.59 ± 0.19 mg/mL. brieflands.com The antidiabetic effects of essential oils containing pinenes are often attributed to these major components. unipi.itnih.gov
| Compound/Extract | Source/Study Focus | Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| α-Pinene | Pure Compound Analysis | 17.59 ± 0.19 mg/mL | brieflands.com |
| Hertia cheirifolia Flower Essential Oil (rich in α-pinene) | Essential Oil Analysis | 0.24 ± 0.01 mg/mL | unipi.it |
Investigations into the effects of pinene enantiomers on microbial hydrolases have revealed significant inhibitory activities. These enzymes, such as phospholipase and esterase, are often virulence factors in pathogenic microorganisms.
A notable study demonstrated that at sub-inhibitory concentrations, (+)-β-pinene significantly inhibited the esterase activity of Cryptococcus neoformans by 72%. nih.govmdpi.com In the same study, (+)-α-pinene was found to inhibit 50% of the phospholipase activity of C. neoformans. nih.govmdpi.com The inhibition of these enzymes by the positive enantiomers of pinene is suggested to be related to their potent antimicrobial action against this fungus. nih.gov While the decrease in hydrolysis for Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans was very low, the results for C. neoformans were significant. nih.govmdpi.com
Molecular Interaction Analysis (In Silico and Mechanistic Focus)
Computational methods like molecular docking are employed to predict the binding affinity and interaction patterns of compounds with biological targets, providing a mechanistic rationale for observed activities.
While specific molecular docking studies for this compound are not extensively documented, research on its parent compound, β-pinene, and the related α-pinene oxide provides valuable insights.
An in silico blind docking study investigated the interaction of several terpenes with key enzymes in the arachidonic acid inflammatory pathway. mdpi.com In this study, β-pinene was docked with cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and phospholipase A2 (PLA2). For COX-1, β-pinene showed a binding energy of -6.31 kcal/mol. mdpi.com The interaction with PLA2 was weaker, with β-pinene exhibiting the highest binding energy (-5.28 kcal/mol) among the tested terpenes, suggesting a less stable interaction. mdpi.com Notably, the analysis highlighted that β-pinene engages with the catalytic site of PLA2. mdpi.comresearchgate.net
In a separate study, α-pinene oxide was docked into the active site of the Butyrylcholinesterase (BuChE) enzyme, a target relevant to Alzheimer's disease. researchgate.net Such studies are crucial for identifying potential molecular targets and understanding the structural basis of a compound's biological effects.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| β-Pinene | Cyclooxygenase-1 (COX-1) | -6.31 | mdpi.com |
| β-Pinene | Phospholipase A2 (PLA2) | -5.28 | mdpi.com |
The aggregation of β-amyloid (Aβ) peptides is a central event in the pathology of Alzheimer's disease. gums.ac.ir Research has explored the potential of natural compounds to interfere with this process.
A study on the essential oil of Pinus roxburghii, which contains β-pinene (30%) as a major component, demonstrated that the oil exerts a protective effect against β-amyloid formation. nih.gov This suggests that components within the oil, potentially including β-pinene, may contribute to this anti-aggregation activity. nih.gov Another investigation into black pepper oil, which contains (-)-β-pinene, also examined its inhibitory effect on β-amyloid aggregation using a thioflavin T assay. chula.ac.th Furthermore, a separate study focused on novel monoterpene-derived hydroxamic acids found an excellent ability to prevent the aggregation of the pathological Aβ₁₋₄₂ peptide. mdpi.com These findings highlight the potential of pinene-related structures to modulate pathogenic protein aggregation, although direct evidence for this compound is currently lacking.
Cell Line Investigations (Non-Human, Mechanistic Focus)
Studies using non-human cell lines are vital for elucidating the cellular and molecular mechanisms of a compound's activity. The cytotoxicity of the positive enantiomers of pinene has been evaluated in murine macrophages. nih.govmdpi.comresearchgate.net
In one study, the cytotoxic effect of (+)-β-pinene was assessed against murine macrophages. mdpi.com At a concentration of 250 µg/mL, (+)-β-pinene reduced the viability of these cells to 57.7%. nih.govresearchgate.net More specifically, it was observed that (+)-β-pinene reduced macrophage viability by 57% at concentrations of 0.25, 0.5, and 1.0 mg/mL, while it was not toxic at 0.125 mg/mL. mdpi.com Such studies provide initial data on the potential cellular impacts of these compounds.
Effects on Cell Proliferation and Viability
There is a significant lack of specific data detailing the effects of This compound on the proliferation and viability of murine macrophages and non-small cell lung cancer (NSCLC) cell lines.
Research has, however, been conducted on the non-oxidized enantiomer, (+)-β-pinene . Studies on murine macrophages have shown that (+)-β-pinene can reduce cell viability. For instance, at a concentration of 250 µg/mL, (+)-β-pinene was observed to decrease the viability of murine macrophages to 57.7%. nih.gov Further investigation revealed that it reduced macrophage viability by 57% at concentrations of 0.25, 0.5, and 1.0 mg/mL, while it was found to be non-toxic at 0.125 mg/mL. nih.govrsc.org
In the context of non-small cell lung cancer, studies have primarily focused on the synergistic effects of β-pinene rather than its individual impact on cell proliferation. Research indicates that β-pinene, when used in conjunction with the chemotherapy drug paclitaxel (B517696), demonstrates a significant synergistic antitumor effect against NSCLC cells. cymitquimica.comencyclopedia.pubresearchgate.net While α- and β-pinene alone did not show considerable antiproliferative effects, their combination with paclitaxel significantly enhanced the drug's cytotoxic activity. researchgate.net
Table 1: Effect of (+)-β-Pinene on Murine Macrophage Viability
| Concentration (mg/mL) | Cell Viability Reduction (%) | Reference |
| 0.125 | Not Toxic | nih.govrsc.org |
| 0.250 | 57% | nih.govrsc.org |
| 0.500 | 57% | nih.govrsc.org |
| 1.000 | 57% | nih.govrsc.org |
This table summarizes the cytotoxic effects of (+)-β-pinene, not this compound, on murine macrophages.
Induction of Apoptosis Mechanisms
Direct evidence for the induction of apoptosis by This compound is not available in the reviewed scientific literature. The mechanisms involving mitochondrial dysfunction, caspase activation, and DNA fragmentation have been studied for related pinene isomers, but not specifically for the oxide form.
For example, studies on α-pinene have shown that it can induce apoptosis through mechanisms that include the disruption of mitochondrial potential, the formation of reactive oxygen species (ROS), increased caspase-3 activity, and DNA fragmentation. nih.govencyclopedia.pubresearchgate.net In the context of NSCLC, the combination of β-pinene with paclitaxel resulted in morphological changes characteristic of apoptosis, such as chromatin condensation and fragmentation of the nucleus. cymitquimica.comresearchgate.net This suggests an indirect role in promoting apoptotic pathways when combined with other agents. Thiazole derivatives based on β-pinene have also been investigated as potential anticancer agents that function via mitochondrial-facilitated apoptosis. encyclopedia.pub
Synergistic Research with Other Bioactive Compounds
There is no specific research available on the synergistic effects of This compound with other bioactive compounds in cellular models.
However, extensive research has been conducted on the synergistic potential of (+)-β-pinene . A notable example is its synergistic activity with the antibiotic ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net This combination led to a significant reduction in the minimum inhibitory concentration (MIC) of both compounds, indicating enhanced efficacy. nih.gov
In the realm of cancer research, the synergy between β-pinene and paclitaxel against non-small-cell lung cancer (NSCLC) is well-documented. cymitquimica.comresearchgate.net Isobologram analysis confirmed that the combination of paclitaxel and β-pinene produces a substantial synergistic effect, enhancing the apoptotic effects of the chemotherapy drug. cymitquimica.comresearchgate.netresearchgate.net This synergistic interaction is believed to increase the efficacy of paclitaxel in inducing mitotic cell cycle arrest and apoptosis. encyclopedia.pub
Q & A
Q. What experimental methodologies are recommended for characterizing the stereochemical purity of (+)-Beta-Pinene oxide?
To ensure stereochemical integrity, researchers should employ a combination of chiral chromatography (e.g., HPLC/GC with chiral columns) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR, can resolve stereoisomers by analyzing distinct chemical shifts for diastereotopic protons or carbons. Polarimetry can also corroborate optical activity, though it requires high-purity samples. For validation, cross-referencing with X-ray crystallography data (if available) provides definitive structural confirmation .
Q. How can researchers design a reproducible synthesis protocol for this compound?
A robust synthesis protocol should include:
- Precursor selection : Use enantiomerically pure β-pinene to avoid racemization during epoxidation.
- Reaction optimization : Control temperature and stoichiometry of oxidizing agents (e.g., mCPBA or enzymatic catalysts) to minimize side reactions like ring-opening.
- Purification steps : Employ fractional distillation or column chromatography to isolate the epoxide from unreacted starting materials or byproducts.
Documentation of reaction parameters (e.g., time, yield, purity via GC-MS) is critical for reproducibility .
Advanced Research Questions
Q. How can conflicting data on the reactivity of this compound in epoxide ring-opening reactions be resolved?
Contradictions in reactivity often arise from solvent polarity, nucleophile strength, or catalytic conditions. To address this:
- Systematic solvent screening : Compare polar aprotic (e.g., DMSO) vs. nonpolar solvents to assess nucleophilic attack efficiency.
- Kinetic studies : Use stopped-flow spectroscopy or in-situ FTIR to monitor reaction rates under varying conditions.
- Computational modeling : Apply DFT calculations to predict transition states and identify steric/electronic barriers in stereoselective pathways.
Cross-validation with literature using standardized conditions (e.g., pH, temperature) reduces ambiguity .
Q. What experimental design strategies are effective for optimizing enzymatic epoxidation of β-pinene to this compound?
A hybrid factorial design approach is recommended:
- Screening phase : Use a Fractional Factorial Design (FFD) to identify critical variables (e.g., enzyme loading, substrate molar ratio, agitation).
- Optimization phase : Apply Central Composite Rotatable Design (CCRD) to model nonlinear interactions and determine optimal conditions.
For example, Martins et al. (2022) achieved 95% conversion by optimizing temperature (45°C), biocatalyst loading (15 wt%), and molar ratio (1:1.5 β-pinene:HO) using this methodology .
Q. How can kinetic parameters (Km_\text{m}m, Vmax_\text{max}max) for this compound formation be accurately determined in biocatalytic systems?
Use the Lineweaver-Burk double-reciprocal plot to linearize Michaelis-Menten kinetics. Key steps:
- Substrate saturation : Conduct reactions at varying β-pinene concentrations (e.g., 5–50 mM).
- Initial rate measurement : Quantify epoxide formation within the first 10% of reaction progress to avoid inhibition.
- Validation : Confirm linearity of 1/[S] vs. 1/V plots; outliers may indicate substrate inhibition or allosteric effects. In Novozym®435-catalyzed systems, K and V were reported as 30.1 mmol and 10.7 mmol·min, respectively .
Q. What strategies mitigate peroxide formation during storage of this compound?
Peroxide formation, a common stability challenge, can be minimized by:
- Stabilizers : Add 0.1–1% hydroquinone or BHT to inhibit autoxidation.
- Storage conditions : Use amber glass vials under inert gas (N/Ar) at –20°C.
- Regular monitoring : Test peroxide content quarterly via iodometric titration or commercial test strips. For high-risk scenarios, refer to EH&S protocols for peroxide-forming compounds .
Q. How does the spirocyclic structure of this compound influence its polymerization behavior?
The strained spirocyclic epoxide ring enhances reactivity in ring-opening polymerization (ROP). Key considerations:
- Catalyst selection : Lewis acids (e.g., BF·OEt) or nucleophilic initiators (e.g., amines) can tailor polymer tacticity.
- Kinetic vs. thermodynamic control : Low temperatures favor kinetically driven pathways, producing linear polymers, while higher temperatures may yield crosslinked networks.
Characterize polymers via GPC, DSC, and -NMR to confirm molecular weight and branching .
Methodological Guidance
Q. How should researchers address discrepancies between computational predictions and experimental results in this compound studies?
- Re-examine force fields : Ensure molecular dynamics simulations use parameters validated for strained epoxides.
- Solvent effects : Implicit solvent models (e.g., COSMO-RS) may overlook specific interactions; explicit solvent MD simulations improve accuracy.
- Experimental replication : Confirm spectral assignments (e.g., NOESY for stereochemistry) to rule out misassignment errors .
Q. What criteria define a rigorous literature review for mechanistic studies on this compound?
- Source hierarchy : Prioritize primary data from peer-reviewed journals (e.g., J. Org. Chem., ACS Catalysis) over patents or non-peer-reviewed platforms.
- Data triangulation : Cross-check mechanistic proposals using kinetic isotope effects (KIE), stereochemical outcomes, and computational studies.
- Bias mitigation : Use systematic review tools like PRISMA to ensure comprehensive coverage and avoid cherry-picking evidence .
Ethical and Reproducibility Considerations
Q. How can open science practices enhance the reproducibility of this compound research?
- Data sharing : Deposit raw NMR/GC-MS spectra in repositories like Zenodo with CC-BY licenses.
- Protocol transparency : Use platforms like Protocols.io to document step-by-step methods.
- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, including reaction conditions and instrument calibration details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
